molecular formula C18H15BrClN3O2 B11698733 2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide

2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide

Cat. No.: B11698733
M. Wt: 420.7 g/mol
InChI Key: DEXWUNRUDVHGCN-ZVBGSRNCSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C18H15BrClN3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-bromo-4-chlorophenol and 1-methyl-1H-indole-3-carbaldehyde.

    Formation of Intermediate: The 2-bromo-4-chlorophenol is reacted with chloroacetic acid to form 2-(2-bromo-4-chlorophenoxy)acetic acid.

    Hydrazide Formation: The acetic acid derivative is then converted to its hydrazide form by reacting with hydrazine hydrate.

    Condensation Reaction: Finally, the hydrazide is condensed with 1-methyl-1H-indole-3-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the phenoxy ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the bromine or chlorine atoms.

    Substitution: Substituted derivatives with different functional groups replacing the halogens.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-chlorophenoxy)acetohydrazide
  • 2-(2-bromo-4-chlorophenoxy)acetic acid
  • 1-methyl-1H-indole-3-carbaldehyde

Uniqueness

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide is unique due to its specific structure, which combines the phenoxy, indole, and hydrazide moieties. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15BrClN3O2

Molecular Weight

420.7 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C18H15BrClN3O2/c1-23-10-12(14-4-2-3-5-16(14)23)9-21-22-18(24)11-25-17-7-6-13(20)8-15(17)19/h2-10H,11H2,1H3,(H,22,24)/b21-9+

InChI Key

DEXWUNRUDVHGCN-ZVBGSRNCSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Br

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Br

Origin of Product

United States

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